molecular formula C22H16N2O B13135400 4,6-Diphenyl-1-(2-pyridyl)-2-pyridone CAS No. 62219-18-5

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone

Cat. No.: B13135400
CAS No.: 62219-18-5
M. Wt: 324.4 g/mol
InChI Key: GJCCSLWSOBMUTC-UHFFFAOYSA-N
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Description

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with phenyl groups attached at the 4 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.

Industrial Production Methods

While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of bipyridine dicarboxylic acids.

    Reduction: Formation of bipyridine derivatives with reduced functional groups.

    Substitution: Formation of nitro or halogenated bipyridine derivatives.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which enhance its electronic properties and make it a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals and its potential therapeutic applications further distinguish it from other bipyridine derivatives.

Biological Activity

4,6-Diphenyl-1-(2-pyridyl)-2-pyridone is a compound of interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, biological properties, structure-activity relationships, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound generally involves multi-step organic reactions, including condensation reactions that yield pyridone derivatives. The structural features of this compound include two phenyl groups and a pyridine moiety, which contribute to its biological activity.

Anticancer Properties

Research has demonstrated that compounds related to this compound exhibit significant anticancer properties. For instance:

  • Topoisomerase Inhibition : Several studies have shown that derivatives of this compound can inhibit topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. Compounds with hydroxyl substituents at specific positions on the phenyl rings have been particularly effective. For example, a study reported that certain derivatives displayed potency comparable to etoposide, a well-known chemotherapeutic agent .
  • Cytotoxicity Against Cancer Cell Lines : The compound has been evaluated against various human cancer cell lines such as HCT15 and K562. The results indicated significant antiproliferative activity, with some derivatives showing IC50 values in the low micromolar range, suggesting strong potential as antitumor agents .

Antiviral Activity

Recent studies have highlighted the potential of pyridone derivatives in combating viral infections. Specifically:

  • SARS-CoV-2 Inhibition : A class of 2-pyridones has been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), crucial for viral replication. Molecular docking studies revealed that these compounds bind effectively to the active site of Mpro, with some exhibiting Ki values below 1 μM . This suggests that modifications to the pyridone scaffold could lead to effective antiviral agents.

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural components. Key findings include:

  • Substituent Effects : The position and nature of substituents on the phenyl rings significantly affect both topoisomerase inhibition and cytotoxicity. Hydroxyl groups positioned at meta or para locations enhance activity compared to ortho positions .
  • Electrochemical Behavior : Studies on the electrochemical properties of pyridone derivatives indicate that their redox behavior is also dependent on structural variations. This can influence their reactivity and biological interactions .

Case Studies

Several case studies illustrate the compound's efficacy:

  • Topoisomerase Inhibition Study : A comprehensive evaluation showed that specific derivatives not only inhibited topoisomerase II but also induced apoptosis in cancer cells through DNA damage pathways .
  • Antiviral Activity Assessment : The antiviral potential against SARS-CoV-2 was assessed using molecular docking and in vitro assays, confirming the binding affinity and inhibitory effects against viral replication mechanisms .

Properties

CAS No.

62219-18-5

Molecular Formula

C22H16N2O

Molecular Weight

324.4 g/mol

IUPAC Name

4,6-diphenyl-1-pyridin-2-ylpyridin-2-one

InChI

InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H

InChI Key

GJCCSLWSOBMUTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4

Origin of Product

United States

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